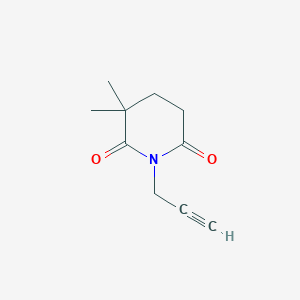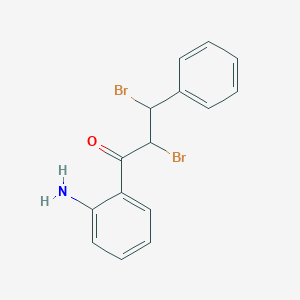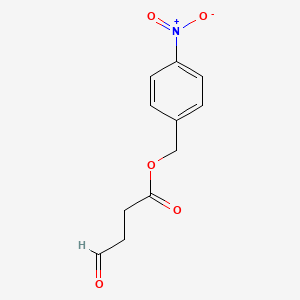![molecular formula C20H19N3O B14283952 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- CAS No. 148581-62-8](/img/structure/B14283952.png)
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acyl-quinolin-2-one with substituted phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst such as indium(III) chloride and can be facilitated by microwave irradiation to improve yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoline ring.
Cyclization: The formation of the pyrazoloquinoline structure itself is a result of cyclization reactions involving condensation and subsequent ring closure.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby regulating blood sugar levels . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline moiety but differ in their biological activities and chemical properties.
Pyrazole derivatives: These compounds have a pyrazole ring and exhibit different reactivity and applications.
Other pyrazoloquinolines: Compounds with similar structures but varying substituents can have different biological activities and therapeutic potentials.
The uniqueness of 3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
148581-62-8 |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
8-butyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C20H19N3O/c1-2-3-7-14-10-11-18-16(12-14)19-17(13-21-18)20(24)23(22-19)15-8-5-4-6-9-15/h4-6,8-13,22H,2-3,7H2,1H3 |
InChI-Schlüssel |
BIRVWAVIDBJNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


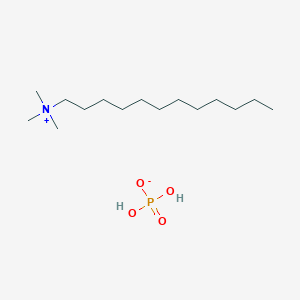

![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
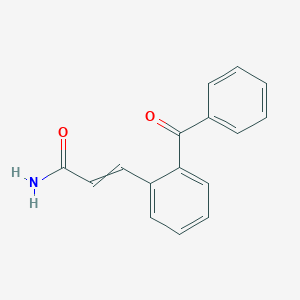

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

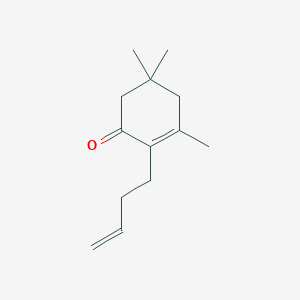
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
